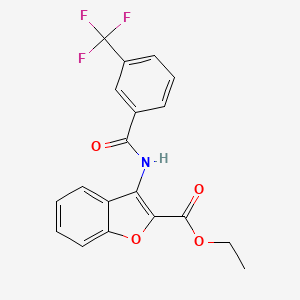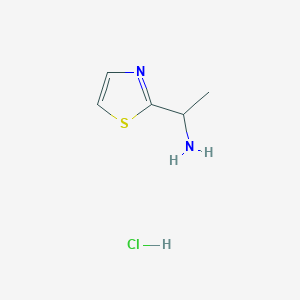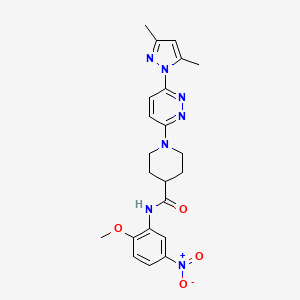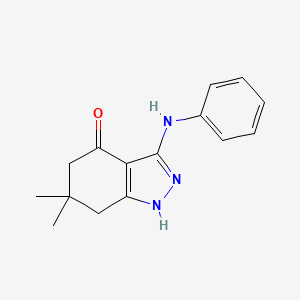
6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one, or 6,6-DMPT, is an indazole-based compound that has been studied for its potential applications in scientific research. It is a derivative of indazole, a class of heterocyclic compounds that are found in many natural products and pharmaceuticals. 6,6-DMPT has been synthesized in a variety of ways and has been studied for its potential biochemical and physiological effects.
作用機序
The mechanism of action of 6,6-DMPT is not yet fully understood. However, it is believed to act as an agonist at the serotonin receptor 5-HT2A, as well as at the dopamine receptor D2. Additionally, 6,6-DMPT has been shown to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of cell growth and differentiation. Furthermore, 6,6-DMPT has been shown to interact with the transient receptor potential (TRP) family of ion channels, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6-DMPT have been studied extensively. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A) in vitro. Additionally, 6,6-DMPT has been shown to increase the levels of serotonin and dopamine in the brain. Furthermore, 6,6-DMPT has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The use of 6,6-DMPT in laboratory experiments has several advantages. It is easy to synthesize in high yields, and it is relatively stable in aqueous media. Additionally, 6,6-DMPT is relatively non-toxic, and it has been shown to interact with a variety of receptors and ion channels. However, there are also some limitations to the use of 6,6-DMPT in laboratory experiments. It is not water-soluble, and it can be difficult to store and handle. Additionally, 6,6-DMPT is not very selective and can interact with a variety of receptors and ion channels.
将来の方向性
The potential applications of 6,6-DMPT are vast, and there are many future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 6,6-DMPT, such as its potential use as an antidepressant. Additionally, further research could be conducted to explore the potential effects of 6,6-DMPT on other receptors and ion channels. Furthermore, further research could be conducted to explore the potential effects of 6,6-DMPT on gene expression and the regulation of cell growth and differentiation. Finally, further research could be conducted to explore the potential applications of 6,6-DMPT in other areas, such as drug development and the study of neurodegenerative diseases.
合成法
6,6-DMPT can be synthesized from the reaction of 1-methyl-3-phenyl-1H-indazole with dimethylformamide dimethyl acetal (DMFDMA). This reaction takes place in aqueous media under basic conditions, such as potassium hydroxide, and produces 6,6-DMPT in high yields. Additionally, 6,6-DMPT can also be synthesized from the reaction of 1-methyl-3-phenyl-1H-indazole and dimethylformamide, with the addition of a base such as potassium hydroxide. This reaction is also known to produce 6,6-DMPT in high yields.
科学的研究の応用
6,6-DMPT has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of indazole-based compounds on the regulation of gene expression, as well as to study the mechanism of action of indazole-based compounds. Additionally, 6,6-DMPT has been used to study the effects of indazole-based compounds on the regulation of cell growth and differentiation. Furthermore, 6,6-DMPT has been used as a tool to study the effects of indazole-based compounds on the regulation of protein synthesis and the regulation of signal transduction pathways.
特性
IUPAC Name |
3-anilino-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2)8-11-13(12(19)9-15)14(18-17-11)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDOSFSATWLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

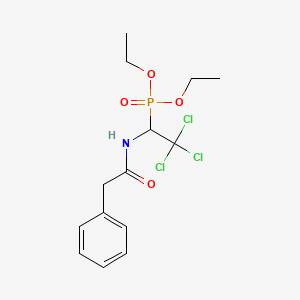
![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/no-structure.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)

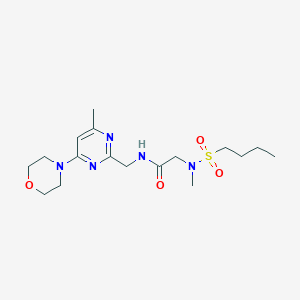
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
